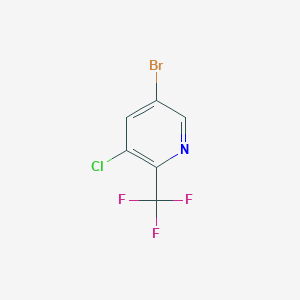![molecular formula C8H7ClFN3 B6267081 1-[(1R)-1-azidoethyl]-2-chloro-4-fluorobenzene CAS No. 1604373-46-7](/img/no-structure.png)
1-[(1R)-1-azidoethyl]-2-chloro-4-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1R)-1-Azidoethyl-2-chloro-4-fluorobenzene is an organic compound belonging to the family of aryl azides. It is a colorless, crystalline solid that has a wide range of applications in the scientific research field. It is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a building block for the synthesis of other compounds. The compound is also used in the production of pharmaceuticals, pesticides, and other industrial chemicals.
Mécanisme D'action
Target of Action
Similar compounds have been found to target theColony-Stimulating Factor 1 Receptor (CSF-1R) . CSF-1R and its ligands, CSF-1 and interleukin 34 (IL-34), regulate the function and survival of tumor-associated macrophages, which are involved in tumorigenesis and in the suppression of antitumor immunity .
Mode of Action
Similar compounds have been found to block the tyrosine kinase activity of csf-1r or prevent the ligands csf-1 and il-34 from binding to the receptor . This inhibits the activation of several downstream pro-survival kinase cascades, thereby reducing tumor cell proliferation and disease progression .
Biochemical Pathways
Similar compounds have been found to affect the csf-1/csf-1r pathway, which regulates the function of tumor-associated macrophages . The binding of either ligand induces CSF1R dimerization and releases of the intracellular tyrosine kinase from an autoinhibitory state . This triggers the recruitment of several downstream effector proteins, including PI3K, JAK, and MAPKs, whose activations are essential for cell survival, proliferation, and differentiation .
Result of Action
Similar compounds have been found to reduce tumor cell proliferation and disease progression by inhibiting the activation of several downstream pro-survival kinase cascades .
Avantages Et Limitations Des Expériences En Laboratoire
1-(1R)-1-Azidoethyl-2-chloro-4-fluorobenzene is a highly reactive compound and can be used in a variety of laboratory experiments. The compound is relatively stable and can be stored for long periods of time without significant degradation. Additionally, it is relatively inexpensive and can be easily synthesized in the laboratory. However, the compound is highly reactive and can react with other compounds, leading to undesired side reactions. Additionally, the compound is toxic and should be handled with care.
Orientations Futures
1-(1R)-1-Azidoethyl-2-chloro-4-fluorobenzene has a wide range of applications in the scientific research field and is an important compound for the synthesis of other compounds. Future research should focus on the development of more efficient and cost-effective synthesis methods for the compound. Additionally, further research should focus on the development of new applications for the compound, such as in the production of pharmaceuticals, pesticides, and other industrial chemicals. Additionally, further research should focus on the biochemical and physiological effects of the compound and its potential uses in the treatment of various diseases. Finally, further research should focus on the development of safer and more efficient methods of handling the compound.
Méthodes De Synthèse
1-(1R)-1-Azidoethyl-2-chloro-4-fluorobenzene can be synthesized in a two-step procedure. The first step involves the preparation of the starting material, 2-chloro-4-fluorobenzene, by reacting 4-fluorobenzene with sulfur dichloride in the presence of a base. The second step involves the reaction of the 2-chloro-4-fluorobenzene with ethyl azide in the presence of a base to yield the desired product.
Applications De Recherche Scientifique
1-(1R)-1-Azidoethyl-2-chloro-4-fluorobenzene is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a building block for the synthesis of other compounds. It is also used in the production of pharmaceuticals, pesticides, and other industrial chemicals. Additionally, 1-(1R)-1-azidoethyl-2-chloro-4-fluorobenzene is used in the synthesis of polymers, such as polyurethanes and polyesters, and in the production of polysaccharides.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(1R)-1-azidoethyl]-2-chloro-4-fluorobenzene involves the reaction of 2-chloro-4-fluorobenzene with (1R)-1-azidoethanol in the presence of a base to form the desired product.", "Starting Materials": ["2-chloro-4-fluorobenzene", "(1R)-1-azidoethanol", "Base (e.g. sodium hydroxide)"], "Reaction": ["Step 1: Dissolve 2-chloro-4-fluorobenzene in a suitable solvent (e.g. dichloromethane).", "Step 2: Add a base (e.g. sodium hydroxide) to the solution and stir.", "Step 3: Slowly add (1R)-1-azidoethanol to the reaction mixture and stir for several hours at room temperature.", "Step 4: Quench the reaction with water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 5: Purify the product by column chromatography or recrystallization." ] } | |
| 1604373-46-7 | |
Formule moléculaire |
C8H7ClFN3 |
Poids moléculaire |
199.6 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



